2-bromo-N-(4-carbamoylphenyl)benzamide

Description

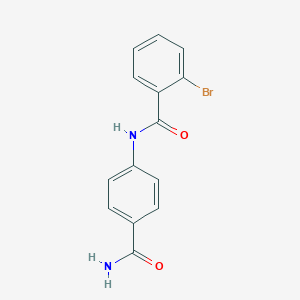

2-Bromo-N-(4-carbamoylphenyl)benzamide is a brominated aromatic amide characterized by a benzamide core substituted with a bromine atom at the ortho position (C2) and a carbamoyl group at the para position (C4) of the aniline moiety.

Properties

Molecular Formula |

C14H11BrN2O2 |

|---|---|

Molecular Weight |

319.15g/mol |

IUPAC Name |

2-bromo-N-(4-carbamoylphenyl)benzamide |

InChI |

InChI=1S/C14H11BrN2O2/c15-12-4-2-1-3-11(12)14(19)17-10-7-5-9(6-8-10)13(16)18/h1-8H,(H2,16,18)(H,17,19) |

InChI Key |

JYPYSIBNVGGJSQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)Br |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Benzamides

4-Bromo-N-(2-Nitrophenyl)Benzamide

- Structural Differences : Replaces the carbamoyl group with a nitro group at the ortho position of the aniline ring.

- Synthesis : Prepared via refluxing 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile .

- Crystallography : Triclinic crystal system (space group P1) with two molecules per asymmetric unit. Bond lengths (C–Br: 1.89 Å) and angles align with typical bromobenzamide derivatives .

- Reactivity : The nitro group enhances electrophilic substitution reactivity compared to the carbamoyl group, making it more suitable for further functionalization .

2-Bromo-N-(4-Oxo-4H-Chromen-2-yl)Benzamide (6j)

- Structural Differences : Substitutes the carbamoylphenyl group with a chromen-4-one moiety.

- Physicochemical Data :

N-(4-Bromophenyl)-4-(4-Methoxybenzamido)Benzamide

- Structural Differences : Contains a methoxybenzamido substituent instead of a carbamoyl group.

- Synthesis: Generated via a two-step procedure involving 4-amino-N-(4-bromophenyl)benzamide and 4-methoxybenzoyl chloride in THF .

- Stability : The methoxy group improves solubility in organic solvents, contrasting with the polar carbamoyl group, which may enhance aqueous compatibility .

Comparison with Carbamoyl-Containing Analogs

N-(4-Carbamoylphenyl)Furan-2-Carboxamide (CFC)

- Structural Differences : Replaces the bromobenzamide core with a furan-2-carboxamide.

- Synthesis: Prepared using 4-aminobenzamide and 2-furoyl chloride in a dichloromethane-THF mixture .

2-Bromo-N-(2,3-Dihydro-1,5-Dimethyl-3-Oxo-2-Phenyl-1H-Pyrazol-4-yl)Benzamide

- Structural Differences : Features a pyrazol-4-yl group instead of the carbamoylphenyl moiety.

- Computational Insights : DFT studies reveal hydrogen bonding between the amide NH and carbonyl oxygen, stabilizing the molecule. The bromine atom contributes to electrostatic interactions .

Data Table: Key Properties of Selected Brominated Benzamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.